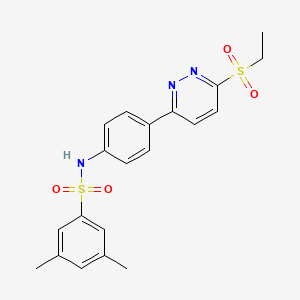
Carbanide;1,2,3,4,5-pentamethylcyclopentane;ruthenium(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanide, 1,2,3,4,5-pentamethylcyclopentane, and ruthenium(2+) are all compounds that have been studied for their potential applications in scientific research. Carbanide is a type of carbon-based compound that is characterized by a triple bond between two carbon atoms. 1,2,3,4,5-pentamethylcyclopentane is a cyclic hydrocarbon that is composed of five carbon atoms. Ruthenium(2+) is a transition metal ion that is commonly used in catalytic processes.
Applications De Recherche Scientifique
- Absorption Features:
Synthesis of Ruthenium Complexes
Efficient synthesis methods are crucial for exploring the applications of ruthenium complexes. Notably:
- Overcrowded Pentaarylcyclopentadienyl Ligands :
[5+2] Cycloadditions and Natural Product Synthesis
The [5+2] cycloaddition reaction is a powerful tool for accessing seven-membered ring systems found in complex natural products and pharmaceuticals:
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Carbanide;1,2,3,4,5-pentamethylcyclopentane;ruthenium(2+) involves the reaction of 1,2,3,4,5-pentamethylcyclopentane with ruthenium(2+) in the presence of a reducing agent to form the desired compound.", "Starting Materials": [ "1,2,3,4,5-pentamethylcyclopentane", "ruthenium(2+)", "reducing agent" ], "Reaction": [ "Step 1: Dissolve 1,2,3,4,5-pentamethylcyclopentane in a suitable solvent.", "Step 2: Add ruthenium(2+) to the solution and stir for a few minutes.", "Step 3: Add the reducing agent to the solution and stir for a few hours.", "Step 4: Filter the solution to remove any impurities.", "Step 5: Evaporate the solvent to obtain the desired compound." ] } | |
Numéro CAS |
84821-53-4 |
Nom du produit |
Carbanide;1,2,3,4,5-pentamethylcyclopentane;ruthenium(2+) |
Formule moléculaire |
C22H36Ru |
Poids moléculaire |
401.6 |
Nom IUPAC |
carbanide;1,2,3,4,5-pentamethylcyclopentane;ruthenium(2+) |
InChI |
InChI=1S/2C10H20.2CH3.Ru/c2*1-6-7(2)9(4)10(5)8(6)3;;;/h2*6-10H,1-5H3;2*1H3;/q;;2*-1;+2 |
SMILES |
[CH3-].[CH3-].CC1C(C(C(C1C)C)C)C.CC1C(C(C(C1C)C)C)C.[Ru+2] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



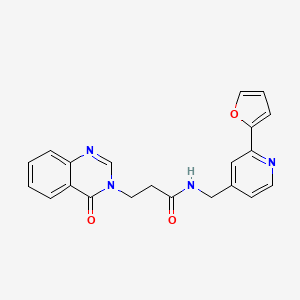
![9-(4-bromophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2418685.png)

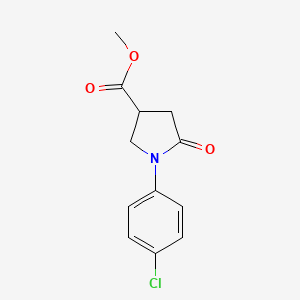


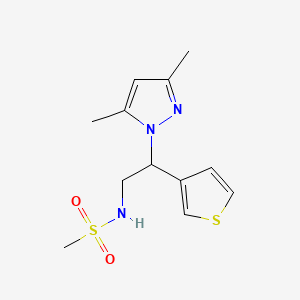

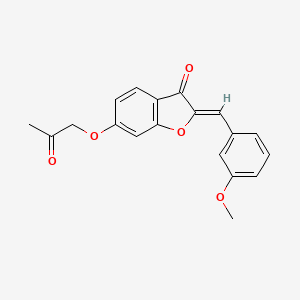
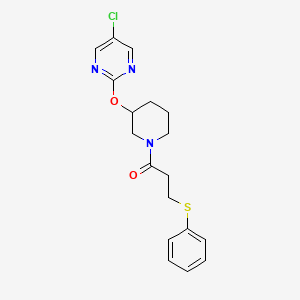
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide](/img/structure/B2418698.png)

![1-methyl-9-phenethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-quinone](/img/structure/B2418705.png)
